2-Methyl-3-(trifluoromethoxy)aniline
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Overview
Description
2-Methyl-3-(trifluoromethoxy)aniline is an organic compound belonging to the class of trifluoromethoxy-substituted anilines It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethoxy)aniline typically involves the trifluoromethoxylation of aniline derivatives. One common method includes the reaction of 2-chlorophenol with trifluoromethyl ether in the presence of a base, followed by nitration and reduction to obtain the desired aniline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the trifluoromethoxylation process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
2-Methyl-3-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
Comparison: 2-Methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to its analogs . The trifluoromethoxy group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
ZWBPDLJHVSDEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)(F)F)N |
Origin of Product |
United States |
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